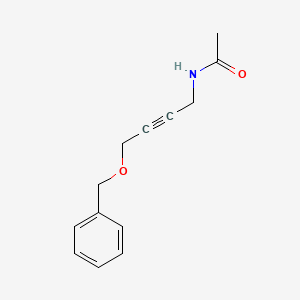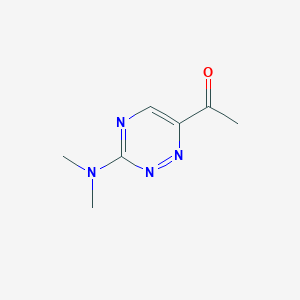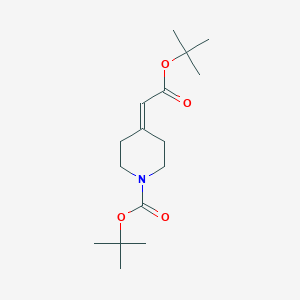
4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids.
Méthodes De Préparation
The synthesis of 4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid typically involves the condensation of appropriate diamines with carbonyl compounds. One common method involves the reaction of 4,6-dioxo-1,4,5,6-tetrahydropyrimidine-2-amine with butanoic acid under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or a precursor to pharmaceutical compounds.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid include:
6-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)hexanoic acid: This compound has a similar structure but with a longer carbon chain.
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: This compound has different substituents on the pyrimidine ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H11N3O4 |
|---|---|
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
4-[(4,6-dioxo-1,3-diazinan-2-ylidene)amino]butanoic acid |
InChI |
InChI=1S/C8H11N3O4/c12-5-4-6(13)11-8(10-5)9-3-1-2-7(14)15/h1-4H2,(H,14,15)(H2,9,10,11,12,13) |
Clé InChI |
UEMOWVAWOBNCCY-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=NCCCC(=O)O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(1-benzhydrylazetidin-3-yl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13099059.png)

![[1,2,4]Triazino[4,3-a]benzimidazol-4(1H)-one](/img/structure/B13099077.png)



